

"1-(2-Methyl-4-nitrophenyl)ethanone CAS number 77344-68-4"

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Compound of Interest

Compound Name:	1-(2-Methyl-4-nitrophenyl)ethanone
Cat. No.:	B1601128

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An In-Depth Technical Guide to **1-(2-Methyl-4-nitrophenyl)ethanone** (CAS: 77344-68-4)

Abstract

This technical guide provides a comprehensive overview of **1-(2-Methyl-4-nitrophenyl)ethanone**, a valuable chemical intermediate registered under CAS number 77344-68-4. Primarily intended for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, outlines a robust and regioselective synthetic methodology via Friedel-Crafts acylation, and explores its characteristic spectral signature. Furthermore, this guide discusses the compound's reactivity, potential applications as a precursor in the synthesis of more complex molecules, and essential safety and handling protocols. The content is structured to provide not just data, but also mechanistic insights and procedural causality, reflecting field-proven expertise in synthetic organic chemistry.

Introduction to a Key Building Block

1-(2-Methyl-4-nitrophenyl)ethanone, also known as 2'-Methyl-4'-nitroacetophenone, is an aromatic ketone containing both a methyl and a nitro substituent on the phenyl ring^{[1][2]}. Its molecular structure, featuring an acetyl group ortho to a methyl group and para to a nitro group, makes it a strategically important intermediate in multi-step organic syntheses. The distinct electronic nature and positioning of its functional groups—the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the reactive acetyl moiety—allow for a wide

range of subsequent chemical transformations. This versatility makes it a sought-after building block for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and fine chemicals[3][4]. This guide aims to consolidate the available technical data and provide expert analysis to facilitate its effective use in research and development settings.

Diagram 1: Chemical Structure of **1-(2-Methyl-4-nitrophenyl)ethanone**

Caption: 2D structure of **1-(2-Methyl-4-nitrophenyl)ethanone**.

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties for **1-(2-Methyl-4-nitrophenyl)ethanone** is presented below. These data are essential for experimental design, safety assessments, and analytical method development.

Property	Value	Source(s)
IUPAC Name	1-(2-methyl-4-nitrophenyl)ethanone	PubChem[2]
CAS Number	77344-68-4	chemBlink[1]
Molecular Formula	C ₉ H ₉ NO ₃	PubChem[2]
Molecular Weight	179.17 g/mol	chemBlink[1]
Appearance	Yellow solid (inferred from analogs)	-
Density	1.201 g/cm ³	chemBlink[1]
Boiling Point	298 °C	chemBlink[1]
Flash Point	139 °C	chemBlink[1]
XLogP3-AA (LogP)	1.8	PubChem[2]
Hydrogen Bond Donors	0	PubChem[2]
Hydrogen Bond Acceptors	3	PubChem[2]

Synthesis and Mechanistic Rationale

The synthesis of **1-(2-Methyl-4-nitrophenyl)ethanone** is not widely detailed in standard literature. However, a logical and efficient route can be designed based on the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

Proposed Synthetic Route: Friedel-Crafts Acylation of 3-Nitrotoluene

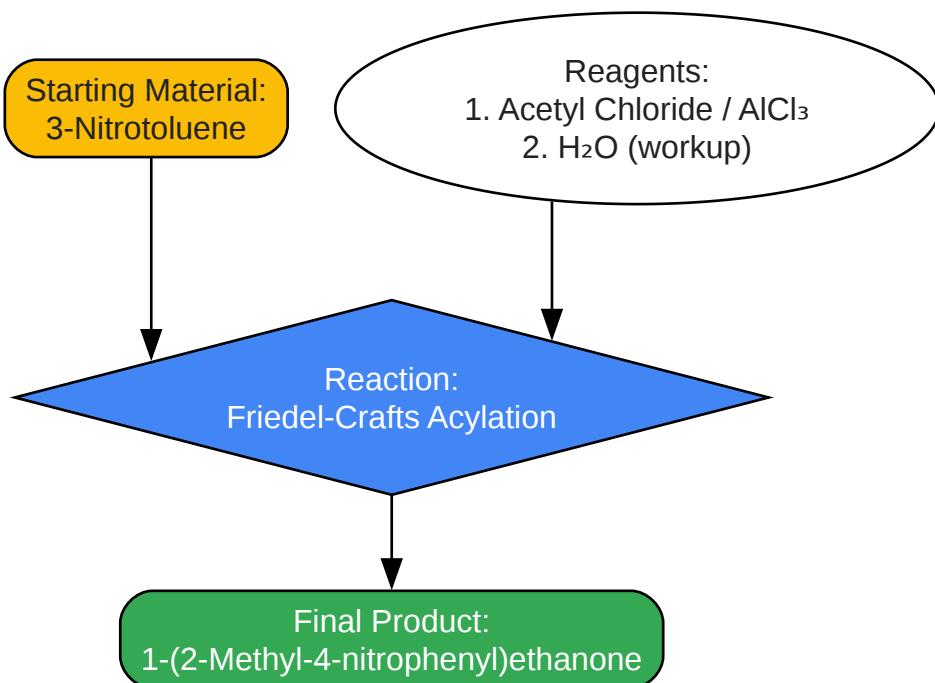
The most direct and regioselective pathway to synthesize the target compound is the Friedel-Crafts acylation of 3-nitrotoluene using an acylating agent like acetyl chloride (CH_3COCl) or acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3)[5][6].

Causality of Reagent Selection and Regioselectivity: The choice of 3-nitrotoluene as the starting material is critical for achieving the desired substitution pattern. In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the position of the incoming electrophile.

- The methyl group ($-\text{CH}_3$) is an activating, *ortho*-, *para*-directing group.
- The nitro group ($-\text{NO}_2$) is a strongly deactivating, *meta*-directing group.

When the acylium ion ($[\text{CH}_3\text{CO}]^+$) electrophile is introduced, it will preferentially substitute at a position that is electronically favored by both groups. The position *ortho* to the methyl group (C2 position) is also *meta* to the nitro group. This convergence of directing effects strongly favors the formation of **1-(2-Methyl-4-nitrophenyl)ethanone** over other potential isomers, making this a highly regioselective and efficient synthesis. Friedel-Crafts acylation reactions are generally reliable, though they fail on strongly deactivated rings like nitrobenzene itself[7]. However, the presence of the activating methyl group in 3-nitrotoluene makes the reaction feasible.

Diagram 2: Proposed Synthesis Workflow



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Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on standard procedures for Friedel-Crafts acylation and should be performed by trained personnel with appropriate safety precautions.

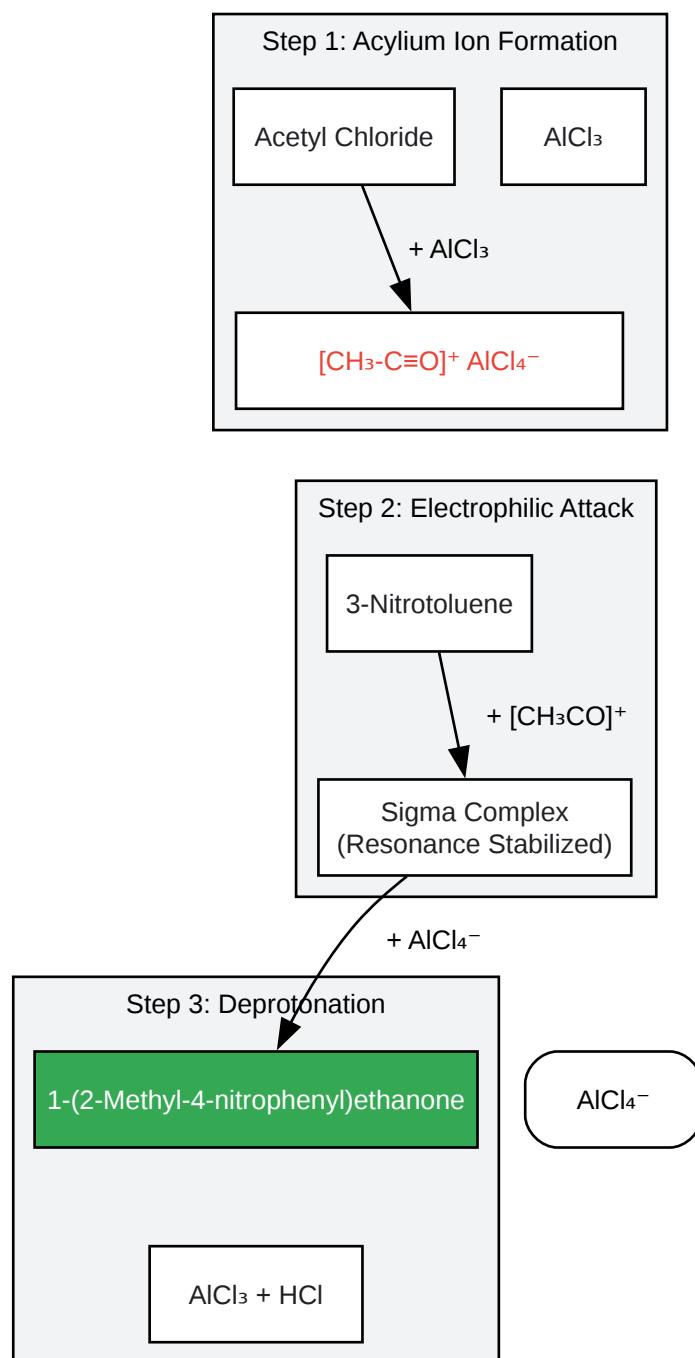
- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).
- **Acylium Ion Formation:** Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) via the dropping funnel to the stirred suspension. Allow the mixture to stir for 20-30 minutes to form the acylium ion complex.
- **Electrophilic Attack:** Add 3-nitrotoluene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

- Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
- Extraction & Purification: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **1-(2-Methyl-4-nitrophenyl)ethanone**.

Mechanistic Diagram

The mechanism proceeds in three key steps: (1) Formation of the electrophilic acylium ion, (2) Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and (3) Deprotonation to restore aromaticity and regenerate the catalyst.

Diagram 3: Friedel-Crafts Acylation Mechanism



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Caption: Stepwise mechanism of the Friedel-Crafts acylation reaction.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds[8][9][10].

Spectroscopy	Predicted Features
¹ H NMR	~2.5-2.6 ppm (s, 3H): Singlet for the acetyl (-COCH ₃) methyl protons. ~2.4-2.5 ppm (s, 3H): Singlet for the aromatic methyl (-CH ₃) protons. ~8.0-8.2 ppm (m, 2H): Multiplet (likely a doublet and a doublet of doublets) for the two aromatic protons adjacent to the nitro group. ~7.5-7.7 ppm (d, 1H): Doublet for the aromatic proton ortho to the acetyl group.
¹³ C NMR	~198-200 ppm: Carbonyl carbon (C=O). ~148-150 ppm: Aromatic carbon attached to the -NO ₂ group. ~120-145 ppm: Four other aromatic carbons. ~28-30 ppm: Acetyl methyl carbon (-COCH ₃). ~18-20 ppm: Aromatic methyl carbon (-CH ₃).
IR (Infrared)	~1680-1700 cm ⁻¹ : Strong absorption due to the C=O (ketone) stretch. ~1510-1550 cm ⁻¹ & 1340-1380 cm ⁻¹ : Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bond in the nitro group. ~2900-3100 cm ⁻¹ : C-H stretching from the methyl and aromatic groups.

Reactivity and Potential Applications

The synthetic utility of **1-(2-Methyl-4-nitrophenyl)ethanone** stems from the reactivity of its functional groups.

- Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) to yield 1-(4-amino-2-methylphenyl)ethanone[4]. This resulting amino ketone is a highly

valuable precursor for the synthesis of heterocyclic compounds, such as quinolines and benzodiazepines, which are common scaffolds in medicinal chemistry[11].

- Reactions of the Ketone: The acetyl group can undergo a wide range of reactions. It can be reduced to a secondary alcohol, participate in condensation reactions (e.g., aldol or Claisen-Schmidt), or be converted to an oxime.
- Building Block in Drug Discovery: As an intermediate, this compound can be used to introduce the 2-methyl-4-nitrophenylacetyl moiety into a larger molecule. The subsequent reduction of the nitro group provides a handle for further functionalization, enabling the creation of libraries of compounds for screening in drug discovery programs[12][13].

Safety and Handling

Based on safety data for structurally related nitroaromatic compounds, **1-(2-Methyl-4-nitrophenyl)ethanone** requires careful handling.

- Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract[14]. Prolonged or repeated exposure may cause organ damage.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat[15][16]. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid dust formation. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. Nitro compounds can be combustible.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[16].

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-(2-Methyl-4-nitrophenyl)ethanone (CAS 77344-68-4) is a chemical intermediate with significant potential in synthetic organic chemistry. Its well-defined structure allows for

predictable reactivity and makes it an ideal substrate for constructing more complex molecules. The proposed synthetic route via Friedel-Crafts acylation of 3-nitrotoluene offers a regioselective and efficient method for its preparation. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound as a key building block in the development of novel pharmaceuticals and other high-value chemical products.

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